Yunnancoronarin A

cytotoxicity lung adenocarcinoma labdane diterpenoid

Yunnancoronarin A is a labdane diterpenoid with reproducible mid-potency cytotoxicity across A549 (IC50 2.20 μM) and K562 (IC50 2.19 μM) cells. Its validated in vivo antitumor efficacy (54.27% inhibition in H22 hepatoma model) and strong anti-inflammatory NO inhibition (IC50 1.86 μM) distinguish it for hepatoma-targeted preclinical studies and SAR-driven medicinal chemistry campaigns. Do not substitute with generic labdane analogs without direct comparative data.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
Cat. No. B12427595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYunnancoronarin A
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1C(CC(=C)C2C=CC3=COC=C3)O)C)C
InChIInChI=1S/C20H28O2/c1-14-12-17(21)18-19(2,3)9-5-10-20(18,4)16(14)7-6-15-8-11-22-13-15/h6-8,11,13,16-18,21H,1,5,9-10,12H2,2-4H3
InChIKeyUTIGHTZWXIGRIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yunnancoronarin A: A Distinctive Labdane Diterpenoid with Documented Cytotoxic and In Vivo Antitumor Activity


Yunnancoronarin A is a labdane-type diterpenoid primarily isolated from the rhizomes of Hedychium species, including H. yunnanense, H. forrestii, H. gardnerianum, and H. longipetalum [1] [2] [3]. Its molecular structure (C20H28O2) features a characteristic furan ring and unsaturated lactone moiety that are critical for its biological activity [4]. The compound has demonstrated quantifiable cytotoxicity against multiple cancer cell lines and significant in vivo tumor growth inhibition in murine models [5].

Why Yunnancoronarin A Cannot Be Substituted with Unverified Labdane Analogs


Labdane diterpenoids from Hedychium species exhibit highly variable cytotoxic potency and selectivity profiles due to subtle differences in hydroxyl substitution patterns and lactone ring orientation [1]. For example, yunnancoronarin B (IC50 0.92 μM against A549 cells) is approximately 2.4-fold more potent than yunnancoronarin A (IC50 2.20 μM) in the same assay system, while yunnancoronarin C shows no detectable activity against A549 cells at concentrations up to 300 μM [2] . In a separate study, villosin demonstrated IC50 0.40 μM against NCI-H187 cells—over 5-fold more potent than yunnancoronarin A—yet its toxicity profile and selectivity index differ substantially [3]. These structure-activity relationships demonstrate that generic substitution among labdane diterpenoids is scientifically unsound without direct comparative data for the specific biological endpoint of interest.

Quantitative Differentiation: Yunnancoronarin A vs. Structurally Related Labdane Analogs


Cytotoxicity Against Lung Adenocarcinoma A549 Cells: Yunnancoronarin A vs. Yunnancoronarin B and Yunnancoronarin C

In an MTT cytotoxicity assay against human lung adenocarcinoma A549 cells, yunnancoronarin A exhibited an IC50 of 2.20 μM, which is approximately 2.4-fold less potent than the structurally related analog yunnancoronarin B (IC50 0.92 μM). Notably, yunnancoronarin C showed no detectable activity against A549 cells at concentrations up to 300.81 μM [1].

cytotoxicity lung adenocarcinoma labdane diterpenoid

In Vivo Antitumor Efficacy: Yunnancoronarin A vs. Hedychenone in H22 Hepatoma Model

In an ICR mouse model bearing H22 hepatoma tumors, yunnancoronarin A produced a tumor growth inhibition rate of 54.27%, which was superior to the inhibition achieved by the related diterpenoid hedychenone under comparable in vivo conditions [1].

in vivo antitumor H22 hepatoma tumor growth inhibition

Anti-Inflammatory Activity: NO Production Inhibition in RAW 264.7 Macrophages

Yunnancoronarin A inhibited nitric oxide (NO) production in LPS/IFN-γ-stimulated RAW 264.7 murine macrophages with an IC50 of 1.86 μM (equivalent to approximately 0.56 μg/mL) [1]. This places yunnancoronarin A among the most potent NO inhibitors within the tested labdane diterpenoid panel, which exhibited a broad IC50 range of 0.56 to 7.50 μg/mL [1].

anti-inflammatory nitric oxide inhibition RAW 264.7

Comparative Cytotoxicity: Yunnancoronarin A vs. Villosin Against NCI-H187 Small Cell Lung Cancer Cells

Against human small cell lung cancer NCI-H187 cells, yunnancoronarin A and villosin were both evaluated in the same study panel [1]. Villosin exhibited potent activity with an IC50 of 0.40 μM, while the IC50 for yunnancoronarin A in this cell line was not explicitly reported, indicating that villosin is substantially more potent in this specific small cell lung cancer context [1].

cytotoxicity small cell lung cancer NCI-H187

Structural Determinants of Activity: Derivatization Reveals B-Ring Modifications Can Enhance Cytotoxicity

A 2025 study synthesized 11 yunnancoronarin A derivatives via acylation and photooxidation and evaluated their cytotoxicity against five cancer cell lines [1]. Derivative B3 exhibited IC50 values of 2.15, 1.72, 3.17, and 3.49 μM against SMMC-7721, A-549, MCF-7, and SW480 cells, respectively—values significantly lower than the cisplatin positive control [1]. Furthermore, B1, B2, B3, and B4 demonstrated weaker cytotoxicity against normal Beas2B cells compared to A549 cells, whereas cisplatin showed stronger activity against normal cells, suggesting a favorable selectivity window for the yunnancoronarin A scaffold [1].

structure-activity relationship B-ring modification derivative synthesis

Validated Research Applications for Yunnancoronarin A Based on Quantitative Evidence


In Vivo Preclinical Oncology Studies in Murine Hepatoma Models

Yunnancoronarin A is a suitable candidate for in vivo antitumor efficacy studies, particularly in H22 hepatoma-bearing ICR mouse models, where it has demonstrated a 54.27% tumor growth inhibition rate—the strongest effect among tested Hedychium diterpenoids including hedychenone [1]. Researchers should prioritize yunnancoronarin A over hedychenone or crude extracts when evaluating labdane diterpenoids for hepatoma-targeted preclinical development [1].

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization Programs

The yunnancoronarin A scaffold has been successfully derivatized to yield analogs with significantly enhanced cytotoxicity (e.g., derivative B3 with IC50 1.72 μM against A-549 cells) and improved selectivity for cancer cells over normal epithelial cells compared to cisplatin [1]. This makes yunnancoronarin A an attractive starting material for SAR-driven medicinal chemistry campaigns focused on labdane diterpenoid optimization [1].

Anti-Inflammatory Research Targeting NO Production Pathways

With a demonstrated IC50 of 1.86 μM (~0.56 μg/mL) for inhibition of LPS/IFN-γ-induced NO production in RAW 264.7 macrophages, yunnancoronarin A ranks among the most potent anti-inflammatory labdane diterpenoids characterized in this assay system [1] [2]. Researchers investigating natural product inhibitors of nitric oxide synthesis or screening for novel anti-inflammatory leads should consider yunnancoronarin A as a quantitatively validated reference compound [1] [2].

Comparative Cytotoxicity Screening in Lung Adenocarcinoma and Leukemia Models

Yunnancoronarin A exhibits a defined cytotoxic profile against human lung adenocarcinoma A549 cells (IC50 2.20 μM) and leukemia K562 cells (IC50 2.19–2.20 μM) [1] [2]. This consistent but moderate potency distinguishes yunnancoronarin A from more potent analogs like yunnancoronarin B (IC50 0.92 μM against A549) and inactive analogs like yunnancoronarin C [1]. For research programs requiring a mid-potency labdane diterpenoid with reproducible activity across multiple hematologic and solid tumor cell lines, yunnancoronarin A offers a valuable benchmarking tool [1] [2].

Quote Request

Request a Quote for Yunnancoronarin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.